molecular formula C20H23IO2 B11711539 4-Iodophenyl 4-heptylbenzoate

4-Iodophenyl 4-heptylbenzoate

Cat. No.: B11711539
M. Wt: 422.3 g/mol
InChI Key: HGGVOPPKHJQZKG-UHFFFAOYSA-N
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Description

4-Iodophenyl 4-heptylbenzoate: is an organic compound with the molecular formula C20H23IO2 It is a derivative of benzoate, where the phenyl ring is substituted with an iodine atom at the para position and a heptyl group at the para position of the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodophenyl 4-heptylbenzoate typically involves the esterification of 4-iodophenol with 4-heptylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substitution Reactions: Products include 4-azidophenyl 4-heptylbenzoate, 4-thiophenyl 4-heptylbenzoate, and 4-alkoxyphenyl 4-heptylbenzoate.

    Coupling Reactions: Products include various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

Chemistry: 4-Iodophenyl 4-heptylbenzoate is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, as the iodine atom can be replaced with radioactive isotopes.

Industry: Used in the synthesis of advanced materials, including liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Iodophenyl 4-heptylbenzoate depends on its application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and aliphatic moieties, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4-Iodophenyl 4-heptylbenzoate is unique due to its combination of an iodine-substituted aromatic ring and a long aliphatic chain, providing distinct reactivity and physical properties that are valuable in various scientific and industrial applications.

Properties

Molecular Formula

C20H23IO2

Molecular Weight

422.3 g/mol

IUPAC Name

(4-iodophenyl) 4-heptylbenzoate

InChI

InChI=1S/C20H23IO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)23-19-14-12-18(21)13-15-19/h8-15H,2-7H2,1H3

InChI Key

HGGVOPPKHJQZKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)I

Origin of Product

United States

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